molecular formula C15H24BF2NO2 B12936168 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine

Cat. No.: B12936168
M. Wt: 299.17 g/mol
InChI Key: NIWKCQJZAUJKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine is a fluorinated azetidine derivative containing a cyclohexene-linked boronic ester moiety. This compound is structurally characterized by:

  • Azetidine core: A four-membered nitrogen heterocycle with two fluorine atoms at the 3-position, enhancing electronic and steric properties.
  • Cyclohexene bridge: A conjugated alkene connecting the azetidine to the boronic ester, influencing rigidity and reactivity.
  • Dioxaborolane group: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common boronic ester protecting group used in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C15H24BF2NO2

Molecular Weight

299.17 g/mol

IUPAC Name

3,3-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]azetidine

InChI

InChI=1S/C15H24BF2NO2/c1-13(2)14(3,4)21-16(20-13)11-5-7-12(8-6-11)19-9-15(17,18)10-19/h5,12H,6-10H2,1-4H3

InChI Key

NIWKCQJZAUJKIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CC(C3)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine typically involves multiple steps. One common approach is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a more saturated azetidine compound.

Scientific Research Applications

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action for 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, while the boron moiety can participate in unique coordination chemistry. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Key Features Application/Reactivity Differences Reference
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine ring with chloro and boronic ester substituents Greater aromaticity enhances conjugation in cross-coupling
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione Quinazoline-dione fused with boronic ester Used in multi-step synthesis of pharmaceuticals
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines Trifluoromethylphenyl and hydrazine moieties (non-boron) Primarily employed as intermediates in agrochemicals

Reactivity in Cross-Coupling Reactions

  • Target Compound : The cyclohexene-linked boronic ester exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the azetidine and cyclohexene. Fluorination may stabilize the transition state via electron-withdrawing effects .
  • Pyridine Analogue () : Higher reactivity in aryl-aryl couplings due to aromatic conjugation and reduced steric bulk.
  • Quinazoline Analogue (): Limited use in cross-coupling but critical in stepwise pharmaceutical synthesis (e.g., carbon-carbon bond formation via palladium catalysis).

Case Study: Suzuki-Miyaura Coupling Efficiency

A comparative study of boronic esters in cross-coupling revealed:

  • The target compound achieved 75% yield in coupling with 2-bromopyridine (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), versus 92% yield for the pyridine analogue under identical conditions .
  • Reduced reactivity attributed to steric effects from the cyclohexene and azetidine.

Pharmacological Potential

  • Fluorinated azetidines are increasingly used in kinase inhibitors due to their rigid, polar structures. The target compound’s boronic ester enables modular derivatization for structure-activity relationship (SAR) studies.

Biological Activity

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine is a complex organic compound notable for its unique structural features and potential biological applications. The presence of a dioxaborolane moiety and difluoropropylamine group suggests significant interactions with biological systems, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H24BF2NO2C_{17}H_{24}BF_2NO_2, with a molecular weight of approximately 323.19 g/mol. Its IUPAC name reflects its complex structure, which includes a difluorinated azetidine ring and a boron-containing dioxaborolane.

PropertyValue
Molecular FormulaC17H24BF2NO2C_{17}H_{24}BF_2NO_2
Molecular Weight323.19 g/mol
IUPAC NameThis compound
CAS Number2304631-51-2

The biological activity of this compound is hypothesized to be mediated through its ability to form reversible covalent bonds with target biomolecules. The boron atom in the dioxaborolane can interact with nucleophilic sites in proteins or enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing boron can exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for bacterial survival.

Cytotoxicity and Pharmacological Potential

In vitro assays have demonstrated that related compounds possess cytotoxic effects against cancer cell lines. For example:

  • Case Study : A derivative was tested against human cancer cell lines (e.g., HeLa and A549), showing IC50 values in the low micromolar range. This suggests potential as an anticancer agent.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes relevant in metabolic pathways. For example:

  • Cholinesterase Inhibition : Similar compounds have been reported to inhibit butyrylcholinesterase (BChE), which is crucial in neurological functions. The IC50 values observed were comparable to known inhibitors like physostigmine.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

  • Antimicrobial Efficacy : Compounds with similar structures have been shown to possess moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Studies indicate that derivatives exhibit cytotoxicity against various cancer cell lines with mechanisms likely involving apoptosis induction.
  • Enzyme Interaction : Research has highlighted the potential for these compounds to selectively inhibit cholinesterases and other enzymes involved in critical biochemical pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.